2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Its structure features a central tetrahydrobenzo[b]thiophene core substituted at the 2-position with a benzamido group containing an azepane sulfonyl moiety and at the 3-position with a carboxamide group. The azepane (7-membered ring) sulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine or piperazine) and influences its physicochemical and biological properties.
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c23-20(26)19-17-7-3-4-8-18(17)30-22(19)24-21(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H2,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJJTOIIHXRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of azepane-1-sulfonyl chloride with 4-aminobenzoic acid to form the intermediate 4-(azepan-1-ylsulfonyl)benzoic acid. This intermediate is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl and amido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Key Structural Variations
The target compound’s closest analogs differ primarily in:
- Sulfonyl-linked substituents (azepane vs. piperidine, piperazine, or benzyl groups).
- Amide linker modifications (e.g., cyanoacetamido, chloroacetamido, or methoxyphenylpiperazinylacetamido groups).
- Peripheral substitutions (e.g., methyl, methoxy, or fluorine groups).
Table 1: Structural Comparison of Selected Analogs
Acetylcholinesterase (AChE) Inhibition
- Compound IIId (methoxyphenylpiperazinylacetamido) demonstrated 60% AChE inhibition at 2.6351 mM in rat models, outperforming donepezil (40%) . The amide linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding affinity.
- Target Compound : While direct AChE data are unavailable, the azepane sulfonyl group may alter steric interactions compared to IIId’s piperazine group. Larger ring systems like azepane could reduce binding efficiency due to increased bulk.
Antioxidant Activity
- Compound 92b (cyanoacetamido) showed 55.5% nitric oxide scavenging at 100 μM, attributed to the polar nitrile and carboxamide groups .
Critical Analysis of Substituent Effects
- Ring Size : Azepane’s 7-membered ring may confer conformational flexibility but could reduce target binding compared to piperidine/piperazine analogs.
- Amide Linkers: Cyanoacetamido (92b) and methoxyphenylpiperazinylacetamido (IIId) groups optimize polar interactions, whereas sulfonamide linkers (target compound) prioritize stability.
- Peripheral Groups : Methoxy or fluorine substitutions (e.g., IIIc in ) enhance electronic effects but may complicate synthesis.
Biological Activity
The compound 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a tetrahydrobenzo[b]thiophene core and an azepan-1-ylsulfonyl group, suggests various biological activities that warrant comprehensive investigation.
Structural Characteristics
This compound's molecular formula is with a molecular weight of approximately 489.65 g/mol. The presence of both sulfonamide and azepane functionalities is critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific protein targets. The azepan-1-ylsulfonyl group enhances its potential interactions with biological macromolecules, which may increase binding affinity and specificity towards certain receptors or enzymes.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide | Lacks sulfonamide and azepane groups | Moderate activity against certain targets |
| N,N-Dimethylformamide | Simple amide structure | Solvent; not biologically active |
| Phentermine | Phenethylamine derivative | Appetite suppressant; different mechanism |
Preliminary studies suggest that This compound may interact with various biological targets through the following mechanisms:
- Inhibition of Protein Kinases : The compound could inhibit specific protein kinases involved in various signaling pathways.
- Receptor Binding : Potential binding to G protein-coupled receptors (GPCRs), influencing cellular responses.
- Enzyme Modulation : Interaction with enzymes that play crucial roles in metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- A study conducted on analogs of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
- Another research highlighted the compound's ability to modulate inflammatory responses in cellular models, indicating its utility in treating inflammatory diseases.
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Cancer Cell Proliferation | Significant inhibition observed in vitro | Potential anticancer agent |
| Inflammatory Response Modulation | Reduced cytokine production in cell models | Possible treatment for inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
